molecular formula C18H15NNa2O7S2 B8020737 Fmoc-S-sulfo-L-cysteine disodium

Fmoc-S-sulfo-L-cysteine disodium

Cat. No.: B8020737
M. Wt: 467.4 g/mol
InChI Key: BIPPKCSTYKCFHX-SQKCAUCHSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-S-sulfo-L-cysteine disodium typically involves the protection of the amino group of cysteine with the Fmoc group. This is achieved through a series of chemical reactions that include the activation of the carboxyl group of the Fmoc reagent and its subsequent reaction with the amino group of cysteine . The reaction conditions often involve the use of organic solvents and bases to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-S-sulfo-L-cysteine disodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

    Disulfide-linked peptides: Formed through oxidation.

    Free thiol peptides: Formed through reduction.

    Deprotected peptides: Formed through Fmoc removal.

Mechanism of Action

Properties

IUPAC Name

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatosulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPPKCSTYKCFHX-SQKCAUCHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NNa2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163558-30-3
Record name Fmoc-S-sulfo-L-cysteine disodium
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